molecular formula C15H12ClFN4O4 B4867662 N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide

Cat. No.: B4867662
M. Wt: 366.73 g/mol
InChI Key: KWZCGVHYBVWGGP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide typically involves multiple steps:

    Formation of the Hydrazine Derivative: The initial step involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate under reflux conditions to form the corresponding hydrazine derivative.

    Acylation: The hydrazine derivative is then acylated using 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The hydrazinecarboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Production of the corresponding carboxylic acid and hydrazine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity. The nitro and halogen substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide
  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(4-nitrophenyl)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O4/c16-12-8-10(3-6-13(12)17)18-15(23)20-19-14(22)7-9-1-4-11(5-2-9)21(24)25/h1-6,8H,7H2,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZCGVHYBVWGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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